3-Ethynyl-5,6-dimethylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-ethynyl-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-4-7-8(9)11-6(3)5(2)10-7/h1H,2-3H3,(H2,9,11) |
InChI Key |
ZOTZDDIHAVUKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#C)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 5,6 Dimethylpyrazin 2 Amine
Retrosynthetic Analysis of 3-Ethynyl-5,6-dimethylpyrazin-2-amine
A logical retrosynthetic analysis of the target molecule involves disconnecting the functional groups from the pyrazine (B50134) ring. The primary disconnections are the carbon-nitrogen bond of the amine group and the carbon-carbon bond of the ethynyl (B1212043) group. This approach leads back to a key intermediate, a di-halogenated dimethylpyrazine.
This dihalopyrazine can be further simplified by disconnecting the pyrazine ring itself. The most common and classical method for forming a pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comnih.govacs.orgslideshare.net This leads to simple, readily available acyclic precursors.
Key Retrosynthetic Steps:
Functional Group Interconversion (FGI): The amine and ethynyl groups are disconnected, suggesting their introduction via cross-coupling and amination reactions on a suitable pyrazine core. This points to a precursor like 2,3-dichloro-5,6-dimethylpyrazine.
C-N and C-C Disconnection: The pyrazine ring is disconnected at the N1-C2 and N4-C3 bonds.
Precursor Identification: This disconnection reveals the precursor molecules: 2,3-diaminobutane (for the dimethyl portion) and a glyoxal derivative (for the dicarbonyl portion).
This analysis suggests two primary forward-synthetic strategies: building the substituted pyrazine ring from acyclic precursors or functionalizing a pre-formed dimethylpyrazine core.
Direct Synthesis Approaches
Direct synthesis can be approached by either constructing the pyrazine ring with the substituents already in place or by adding the functional groups to an existing pyrazine scaffold.
The formation of the pyrazine ring is a cornerstone of heterocyclic chemistry. researchgate.net The most direct method for creating the core of the target molecule is the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. slideshare.net
For this compound, this would theoretically involve the reaction of 2,3-diaminobutane with a highly functionalized and reactive dicarbonyl precursor that already contains the amine and ethynyl synthons. However, the instability and high reactivity of such dicarbonyl compounds make this approach challenging and less common. A more classical and robust method involves the condensation of 2,3-diaminobutane with butane-2,3-dione (diacetyl) to form 2,3,5,6-tetramethylpyrazine, which would then require subsequent functionalization, falling under the strategies described in the next section.
Another approach involves the dehydrogenative self-coupling of 2-amino alcohols, which can yield symmetrically substituted pyrazines. nih.govacs.org While innovative, this method is best suited for symmetrical products and would not be ideal for creating the unsymmetrically substituted target molecule in a single step.
A more versatile and common strategy involves the stepwise functionalization of a pre-formed pyrazine ring, typically a halopyrazine. nih.gov This allows for controlled, regioselective introduction of the required amine and ethynyl groups through well-established cross-coupling reactions. The starting material for this approach would likely be 2,3-dichloro-5,6-dimethylpyrazine.
Introduction of the Ethynyl Group: The ethynyl group is most effectively introduced via a Sonogashira coupling reaction. rsc.orgwikipedia.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. jk-sci.comorganic-chemistry.org In this context, a mono-aminated chloropyrazine intermediate would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.net
Introduction of the Amine Group: The amino group can be introduced onto the pyrazine ring through several methods:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. A halopyrazine can react with an amine source, though this often requires harsh conditions. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is highly effective for heteroaryl halides. researchgate.netmit.eduuwindsor.caacs.orgresearchgate.net It offers milder reaction conditions and broader substrate scope compared to SNAr.
The sequence of these reactions is critical. Introducing the amine group first via Buchwald-Hartwig amination onto 2,3-dichloro-5,6-dimethylpyrazine would yield 3-chloro-5,6-dimethylpyrazin-2-amine. This intermediate can then undergo a Sonogashira coupling to introduce the ethynyl group at the remaining chloro position.
Protecting Group Strategies in the Synthesis of this compound
In multi-step syntheses involving polyfunctional molecules, protecting groups are essential to ensure chemoselectivity. wikipedia.orglumenlearning.com They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. uchicago.edu
Amine Protection: The primary amine group (-NH₂) is nucleophilic and can interfere with the catalytic cycle of the Sonogashira coupling, potentially by coordinating to the metal center. Therefore, it is often necessary to protect the amine before performing the alkynylation step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be easily removed under acidic conditions. nih.gov Alternatively, a methanesulfonyl (Ms) group has been used to protect an aminopyrazine during a subsequent Sonogashira coupling. rsc.org
Alkyne Protection: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) as a side reaction under Sonogashira conditions. acs.org To prevent this, a protected alkyne, such as trimethylsilylacetylene (TMSA), is often used. The TMS group can be easily removed post-coupling using a fluoride source (e.g., TBAF) or mild base to reveal the terminal alkyne.
The selection of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others.
Catalytic Systems Employed in the Synthesis of this compound
The synthesis of the target compound relies heavily on transition metal-catalyzed cross-coupling reactions. rsc.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity.
For Sonogashira Coupling: The standard catalytic system involves a palladium(0) source and a copper(I) salt co-catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org
Palladium Catalysts: Common pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. jk-sci.comresearchgate.netacs.org These systems are effective for coupling with aryl iodides and bromides.
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. wikipedia.org
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral to the catalytic system, stabilizing the palladium center. wikipedia.org
For Buchwald-Hartwig Amination: This reaction requires a palladium catalyst paired with a specialized, bulky, electron-rich phosphine ligand. uwindsor.caacs.org
Palladium Pre-catalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
Ligands: Biarylphosphine ligands such as RuPhos, BrettPhos, and AdBrettPhos have been developed to facilitate the amination of challenging heteroaryl chlorides. researchgate.netmit.edu These ligands promote the crucial reductive elimination step to form the C-N bond.
Below is a table summarizing typical catalytic systems for the key synthetic steps.
| Reaction | Catalyst/Pre-catalyst | Ligand | Co-catalyst | Base | Solvent |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | CuI | Et₃N, Diethylamine | THF, DMF |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | RuPhos, BrettPhos | None | LiHMDS, Cs₂CO₃, t-BuONa | Toluene, Dioxane |
This table represents common conditions and may vary based on specific substrates.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of green and sustainable practices to minimize environmental impact. frontiersin.orgnih.gov These principles can be applied to the synthesis of this compound.
Atom Economy: Cross-coupling reactions like Sonogashira and Buchwald-Hartwig amination are inherently more atom-economical than classical methods that may generate stoichiometric amounts of waste.
Use of Safer Solvents: Efforts are being made to replace traditional volatile organic solvents with greener alternatives. mdpi.com For the synthesis of nitrogen heterocycles, the use of water, polyethylene glycol (PEG), or bio-based solvents like glycerol has been explored. mdpi.comdntb.gov.ua Some modern Sonogashira couplings have been successfully performed in water. organic-chemistry.org
Catalyst Efficiency and Recovery: A key goal is to reduce the loading of expensive and potentially toxic heavy metal catalysts like palladium. The development of highly active catalysts allows for reactions to proceed with parts-per-million (ppm) levels of palladium. organic-chemistry.org The use of heterogeneous catalysts or catalyst systems that allow for easy recovery and reuse also contributes to a greener process.
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving product yields.
Alternative Reaction Pathways: Research into catalyst-free or metal-free reaction pathways is an active area. frontiersin.org While challenging for the specific transformations required here, developing such methods would represent a significant advancement in sustainability. For instance, some SNAr reactions can be performed under transition-metal-free conditions, avoiding palladium catalysis for the amination step. researchgate.net
By incorporating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally benign. tandfonline.com
Chemical Transformations and Reactivity of 3 Ethynyl 5,6 Dimethylpyrazin 2 Amine
Reactions at the Ethynyl (B1212043) Moiety
The terminal alkyne group is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) with 3-Ethynyl-5,6-dimethylpyrazin-2-amine
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. The terminal alkyne of this compound can readily participate in CuAAC reactions with various organic azides. This transformation is pivotal for linking the pyrazine (B50134) core to other molecular fragments, a common strategy in drug discovery and materials science. While specific literature detailing the CuAAC reaction for this exact substrate is not prevalent, the general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form the stable triazole ring.
Below is a representative table of potential CuAAC reactions based on established methodologies.
| Azide Partner (R-N₃) | Catalyst System | Solvent | Product (1,4-disubstituted triazole) |
| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5,6-dimethylpyrazin-2-amine |
| Phenyl azide | CuI | THF | 5,6-Dimethyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)pyrazin-2-amine |
| 1-Azido-4-nitrobenzene | Cu(OAc)₂ | DMSO | 5,6-Dimethyl-3-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyrazin-2-amine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck) Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The ethynyl group of this compound is an excellent substrate for these transformations.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would allow for the direct connection of the pyrazine core to various aromatic or vinylic systems, generating conjugated π-systems with potential applications in materials science and as pharmaceutical intermediates.
The Heck reaction , another palladium-catalyzed process, couples the alkyne with an unsaturated halide. This reaction typically forms a substituted alkene, further expanding the range of accessible derivatives from the parent compound.
A table illustrating potential Sonogashira coupling reactions is provided below.
| Coupling Partner (R-X) | Palladium Catalyst | Co-catalyst | Base | Product |
| Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | 3-((4-Methoxyphenyl)ethynyl)-5,6-dimethylpyrazin-2-amine |
| 4-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Piperidine | 5,6-Dimethyl-3-(pyridin-4-ylethynyl)pyrazin-2-amine |
| Vinyl bromide | Pd(OAc)₂ | None | K₂CO₃ | 3-(But-1-en-3-yn-1-yl)-5,6-dimethylpyrazin-2-amine |
Hydration and Hydroamination Reactions of the Ethynyl Group
While specific studies on this compound are limited, terminal alkynes, in general, can undergo hydration reactions, typically catalyzed by mercury, gold, or other transition metals, to yield methyl ketones. Similarly, hydroamination reactions, where an N-H bond adds across the alkyne, can provide enamines or imines. These transformations would convert the ethynyl group into a carbonyl or a nitrogen-containing functionality, respectively, offering further synthetic handles.
Oxidation and Reduction of the Ethynyl Moiety
Reactions at the Amine Functionality
The primary amine group at the C2 position of the pyrazine ring is nucleophilic and can participate in a variety of common amine-based reactions.
Acylation and Alkylation Reactions of the Pyrazin-2-amine Group
The pyrazin-2-amine group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for installing a wide range of functional groups and for the synthesis of bioactive amide derivatives. Similarly, alkylation of the amine can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging. These reactions are fundamental in modifying the electronic properties and steric bulk around the pyrazine core.
The table below outlines potential acylation and alkylation reactions.
| Reagent | Reaction Type | Base | Product |
| Acetyl chloride | Acylation | Pyridine (B92270) | N-(3-Ethynyl-5,6-dimethylpyrazin-2-yl)acetamide |
| Benzoyl chloride | Acylation | Et₃N | N-(3-Ethynyl-5,6-dimethylpyrazin-2-yl)benzamide |
| Methyl iodide | Alkylation | K₂CO₃ | 3-Ethynyl-N,5,6-trimethylpyrazin-2-amine |
| Benzyl bromide | Alkylation | NaH | N-Benzyl-3-ethynyl-5,6-dimethylpyrazin-2-amine |
Formation of Imines and Schiff Bases with the Amine Group
The primary amine group at the C-2 position of the pyrazine ring is nucleophilic and readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or base catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the stable C=N double bond of the imine. oxfordsciencetrove.comresearchgate.netyoutube.commasterorganicchemistry.com
The general mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine.
Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a molecule of water.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final imine product and regenerating the catalyst.
This reaction is versatile and can be performed with a wide array of carbonyl compounds, leading to a variety of Schiff base derivatives with different steric and electronic properties.
Table 1: Representative Imine Formation Reactions
| Carbonyl Reactant | Product Name | Product Structure |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-3-ethynyl-5,6-dimethylpyrazin-2-amine | |
| Acetone | N-(propan-2-ylidene)-3-ethynyl-5,6-dimethylpyrazin-2-amine | |
| Cyclohexanone | N-cyclohexylidene-3-ethynyl-5,6-dimethylpyrazin-2-amine |
Diazotization and Subsequent Transformations of the Amine Group
The 2-amino group on the pyrazine ring can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents. This transformation, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.net
The resulting pyrazin-2-diazonium salt is generally unstable and is used immediately in subsequent reactions. A prominent application of diazonium salts is the Sandmeyer reaction, where the diazonio group (-N₂⁺) is replaced by a nucleophile, with copper(I) salts acting as a catalyst. wikipedia.orgorganic-chemistry.orgsynarchive.combyjus.comnih.gov This reaction is a powerful method for introducing halides or a cyano group onto the pyrazine ring. The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst. byjus.com
Table 2: Sandmeyer Reactions of Diazotized this compound
| Reagent | Product Name | Description |
|---|---|---|
| CuCl / HCl | 2-Chloro-3-ethynyl-5,6-dimethylpyrazine | Replaces the amine group with a chlorine atom. |
| CuBr / HBr | 2-Bromo-3-ethynyl-5,6-dimethylpyrazine | Replaces the amine group with a bromine atom. |
| CuCN / KCN | 3-Ethynyl-5,6-dimethylpyrazine-2-carbonitrile | Introduces a cyano group, which can be further hydrolyzed to a carboxylic acid. |
Reactions Involving the Pyrazine Heterocycle
Electrophilic Aromatic Substitution on the Pyrazine Ring
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. thieme-connect.deresearchgate.net In acidic media, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de
However, the reactivity and regioselectivity of EAS reactions are strongly influenced by the substituents on the ring. In this compound, the powerful electron-donating amino group (-NH₂) at the C-2 position acts as a strong activating group and is an ortho-, para-director. The methyl groups are weakly activating, while the ethynyl group is deactivating. The directing effect of the potent amino group will dominate. Given the positions of the other substituents and the nitrogen atoms, electrophilic attack would be directed to the C-5 position if it were unsubstituted, but since it is occupied by a methyl group, the reaction is less straightforward. The precise outcome would depend on the reaction conditions and the nature of the electrophile. Direct nitration, halogenation, or Friedel-Crafts reactions on the pyrazine ring are generally difficult and may require harsh conditions or the use of N-oxide derivatives to enhance reactivity. thieme-connect.de
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product | Comments |
|---|---|---|---|
| Bromination | Br₂ / FeBr₃ | Position of substitution is uncertain | Reaction is expected to be sluggish due to the deactivated ring, despite the activating amino group. |
| Nitration | HNO₃ / H₂SO₄ | Position of substitution is uncertain | Harsh conditions may lead to oxidation or degradation of the starting material. |
Nucleophilic Aromatic Substitution on the Pyrazine Ring
In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). thieme-connect.dersc.org This reactivity is enhanced by the presence of the two ring nitrogen atoms that can stabilize the negative charge in the intermediate Meisenheimer complex. For an SₙAr reaction to occur, a good leaving group, typically a halide, must be present on the ring.
Starting from a halogenated derivative, such as 2-chloro-3-ethynyl-5,6-dimethylpyrazine (obtainable via the Sandmeyer reaction), a wide variety of nucleophiles can displace the chloride. Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Table 4: Nucleophilic Aromatic Substitution on a Halogenated Pyrazine Derivative
| Starting Material | Nucleophile | Product |
|---|---|---|
| 2-Chloro-3-ethynyl-5,6-dimethylpyrazine | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-3-ethynyl-5,6-dimethylpyrazine |
| 2-Chloro-3-ethynyl-5,6-dimethylpyrazine | Ammonia (NH₃) | This compound |
| 2-Chloro-3-ethynyl-5,6-dimethylpyrazine | Dimethylamine ((CH₃)₂NH) | 3-Ethynyl-N,N,5,6-tetramethylpyrazin-2-amine |
Derivatization at the Methyl Groups of the Pyrazine Core
The methyl groups at the C-5 and C-6 positions of the pyrazine ring are attached to an aromatic system and can undergo reactions characteristic of benzylic positions. One of the most common transformations is free-radical halogenation. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light, one of the methyl groups can be selectively monobrominated. researchgate.net
The resulting (bromomethyl)pyrazine is a valuable synthetic intermediate. The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the extension of a side chain or the introduction of new functional groups at this position.
Table 5: Functionalization of the Methyl Group via Radical Bromination
| Reaction Step | Reagents | Intermediate/Product | Description |
|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄ | 2-Amino-5-(bromomethyl)-3-ethynyl-6-methylpyrazine | Selective bromination of one methyl group. |
| Nucleophilic Substitution | NaCN | (2-Amino-3-ethynyl-6-methylpyrazin-5-yl)acetonitrile | Displacement of bromide with a cyanide group. |
| Nucleophilic Substitution | NaOH (aq) | (2-Amino-3-ethynyl-6-methylpyrazin-5-yl)methanol | Formation of a primary alcohol. |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Ethynyl 5,6 Dimethylpyrazin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR, ¹³C NMR, and 2D NMR Techniques (COSY, HMQC, HMBC)
¹H NMR (Proton NMR): This technique would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-ethynyl-5,6-dimethylpyrazin-2-amine, one would expect to see distinct signals for the amine (-NH₂) protons, the two methyl (-CH₃) groups, and the acetylenic proton (-C≡CH). The chemical shifts (δ) and coupling constants (J) would provide critical information for assigning these signals to their respective positions on the pyrazine (B50134) ring.
¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This would include the two methyl carbons, the four carbons of the pyrazine ring, and the two carbons of the ethynyl (B1212043) group.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula (C₈H₈N₄). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing the loss of characteristic fragments such as methyl groups or the ethynyl substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
The N-H stretching of the amine group.
The C-H stretching of the methyl groups and the pyrazine ring.
The C≡C stretching of the ethynyl group.
The ≡C-H stretching of the terminal alkyne.
The C=N and C=C stretching vibrations of the pyrazine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic pyrazine ring and the conjugated ethynyl group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the molecular structure with high precision.
Computational and Theoretical Chemistry Studies of 3 Ethynyl 5,6 Dimethylpyrazin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules. However, no specific studies applying these methods to 3-Ethynyl-5,6-dimethylpyrazin-2-amine were identified.
Molecular Orbital Analysis (HOMO-LUMO)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, a molecular orbital analysis would reveal the distribution of electron density in these frontier orbitals, indicating likely sites for electrophilic and nucleophilic attack. Despite the importance of this analysis, no studies reporting the HOMO-LUMO energies or the HOMO-LUMO gap for this compound have been found.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing valuable information about their conformational flexibility and intermolecular interactions. An MD simulation of this compound would reveal how the molecule moves and changes shape in different environments, such as in a solvent or interacting with a biological target. This would be particularly useful for understanding its potential biological activity. Regrettably, no published MD simulation studies focused on the conformational analysis of this compound are available.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For instance, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Such theoretical data for this compound would be invaluable for its characterization. However, a search of the scientific literature did not uncover any theoretical predictions of its spectroscopic parameters.
Theoretical Studies on Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. Theoretical studies could explore, for example, the reactivity of the ethynyl (B1212043) group or the amine group in this compound in various chemical transformations. Such studies would provide a deeper understanding of its chemical behavior. At present, no theoretical investigations into the reaction mechanisms involving this specific compound have been published.
Applications of 3 Ethynyl 5,6 Dimethylpyrazin 2 Amine in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block
The utility of 3-Ethynyl-5,6-dimethylpyrazin-2-amine as a synthetic building block stems primarily from the reactivity of its terminal alkyne group. This functional group opens access to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a cornerstone for molecular elaboration.
Two of the most powerful cross-coupling reactions involving terminal alkynes are the Sonogashira coupling and the azide-alkyne cycloaddition, often categorized under the umbrella of "click chemistry". organic-chemistry.orgwikipedia.org
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgvedantu.com For this compound, this reaction provides a direct route to connect the pyrazine (B50134) core to other aromatic or vinylic systems, thereby extending the π-conjugated system. jk-sci.comsynarchive.com This methodology is fundamental in synthesizing complex molecules, including conjugated polymers and molecular wires. vedantu.com The reaction is known for its tolerance of a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses. jk-sci.com
Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms a stable 1,2,3-triazole ring by joining an alkyne with an azide (B81097). organic-chemistry.org The 3-ethynyl group on the pyrazine core can readily participate in this reaction, allowing for the modular assembly of more complex structures by "clicking" it onto azide-functionalized molecules, polymers, or biomolecules. wikipedia.orgnih.gov
The combination of the pyrazine, amino, and ethynyl (B1212043) functionalities in one molecule allows for orthogonal chemical modifications, where each part can be reacted selectively under different conditions, further enhancing its versatility.
| Reaction Type | Catalyst/Reagents | Bond Formed | Resulting Structure |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | C(sp)-C(sp²) | Aryl/Vinyl-substituted pyrazine |
| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) catalyst | C-N, N-N | 1,4-disubstituted 1,2,3-triazole ring |
Precursor for Novel Pyrazine-Based Heterocycles and Scaffolds
The strategic placement of the amino and ethynyl groups on adjacent carbons of the pyrazine ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be triggered to construct new rings appended to the pyrazine core, leading to novel scaffolds with potential applications in medicinal chemistry and materials science.
Various synthetic strategies can be envisioned:
Intramolecular Cycloadditions: The alkyne moiety can act as a dienophile in intramolecular Diels-Alder reactions if a suitable diene is tethered to the amino group. Such reactions on related diazine systems, like pyridazines, have been shown to be effective for constructing fused aromatic rings. mdpi.com Similarly, [3+2] cycloaddition reactions, where the alkyne reacts with an intramolecular 1,3-dipole, can be used to form five-membered fused rings. nih.govmdpi.com
Transition-Metal-Catalyzed Cyclizations: Transition metals, particularly gold and silver, are known to catalyze the cyclization of amino-alkynes to form various nitrogen-containing heterocycles.
Condensation and Cyclization Sequences: The amino group can react with bifunctional reagents to build a new ring. For example, reaction with α,β-unsaturated ketones could lead to fused dihydropyridine (B1217469) rings, while reaction with β-ketoesters could yield fused pyridinone systems. The synthesis of fused heterocycles from aminoazole precursors demonstrates the broad applicability of this approach. nih.govmdpi.comfrontiersin.orgmdpi.com
These synthetic routes allow for the transformation of the simple pyrazine starting material into complex, polycyclic aromatic systems with tailored electronic and steric properties.
Integration into Polymeric Materials and Conjugated Systems
The development of novel conjugated polymers is a major focus of materials science, with applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This compound is a promising monomer for creating such materials.
Polymerization via Sonogashira Coupling: If a dihalo-aromatic comonomer is used, Sonogashira coupling polymerization can be employed to incorporate the 3-amino-5,6-dimethylpyrazin-2-yl-ethynylene unit into a polymer backbone. This extends π-conjugation along the polymer chain, which is essential for charge transport. The presence of ethynyl groups in a polymer backbone can enhance thermal stability and promote more planar structures. researchgate.net
Properties of Pyrazine-Containing Polymers: The pyrazine ring is electron-deficient due to its two nitrogen atoms. rsc.org Its incorporation into a conjugated polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, making it a better electron acceptor (n-type material). rsc.orgresearchgate.net Pyrazinacenes, which are linearly fused pyrazine rings, are known to be stable n-type materials capable of multi-electron reduction. rsc.orgrsc.org Polymers based on pyrazine have been synthesized through various strategies, including novel methods that synchronize pyrazine ring construction with polymerization, yielding water-soluble conjugated polymers with desirable fluorescence properties. researchgate.netacs.orgacs.org
The dimethyl and amino substituents on the pyrazine ring can be used to tune the polymer's properties. The methyl groups can improve solubility in organic solvents, while the amino group can serve as a site for post-polymerization modification or influence intermolecular interactions through hydrogen bonding.
Contribution to Ligand Design for Catalysis
The design of ligands is central to the development of transition metal catalysts. Pyridine-based ligands are ubiquitous, but their isosteric diazine counterparts, such as pyrazine, can offer unique electronic properties and reactivities. nih.govacs.org
Coordination Modes: this compound possesses multiple potential coordination sites. The two nitrogen atoms of the pyrazine ring can bind to a metal center in a monodentate or bridging fashion. rsc.orgacs.org The exocyclic amino group provides an additional potential binding site, allowing the molecule to act as a bidentate chelating ligand. Pyrazine-amide ligands are known to coordinate through both the ring nitrogen and a side-chain atom. nih.govresearchgate.net
Electronic Effects: Pyrazine is more π-acidic than pyridine (B92270), meaning it is a better π-acceptor ligand. acs.org This property can significantly influence the electronic structure and reactivity of the metal center it is coordinated to. In some cases, diazine- and triazine-based ligands have been shown to outperform their pyridine analogues in catalytic transformations or enable new reaction pathways. nih.govacs.org Iron complexes supported by bis(imino)pyrazine ligands, for example, exhibit unique ligand-based redox chemistry where the pyrazine core is preferentially reduced over the imine groups. acs.org
Functional Handle: The ethynyl group serves as a valuable functional handle. While it can coordinate directly to a metal, it is more commonly used to attach the pyrazine ligand to a larger scaffold, a solid support, or another ligand fragment using robust reactions like Sonogashira coupling or click chemistry. This modular approach is a powerful strategy in modern ligand design.
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is well-equipped to participate in the formation of such assemblies.
Hydrogen Bonding: The molecule contains both hydrogen bond donors (the N-H bonds of the amino group) and acceptors (the lone pairs on the pyrazine and amino nitrogen atoms). This allows for the formation of predictable and stable hydrogen-bonded networks, which can direct the self-assembly of molecules into one-, two-, or three-dimensional structures. beilstein-journals.orgmdpi.com The interplay between hydrogen bonding and π-stacking can lead to robust, self-assembled structures. rsc.orgrsc.orgnih.govresearchgate.net
π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in the solid state and in solution, influencing crystal packing and the formation of aggregates. nih.govresearchgate.net
Coordination-Driven Self-Assembly: The pyrazine nitrogens can coordinate to metal ions, acting as tectons (building blocks) for coordination-driven self-assembly. beilstein-journals.org This strategy is widely used to construct discrete, nanosized architectures such as metallamacrocycles and cages, as well as infinite coordination polymers. rsc.orgresearchgate.net Pyrazine-based tectons have been used to create supramolecular hexagons and other complex ensembles. rsc.orgresearchgate.net
The combination of these non-covalent interactions allows this compound to be used as a versatile building block for constructing functional supramolecular materials with applications in areas like molecular recognition, sensing, and catalysis. researchgate.net
Future Research Directions and Unexplored Potential of 3 Ethynyl 5,6 Dimethylpyrazin 2 Amine
Exploration of Novel Synthetic Pathways
While the synthesis of 3-Ethynyl-5,6-dimethylpyrazin-2-amine has been achieved, there is considerable scope for the development of more efficient, scalable, and versatile synthetic routes. Future research could focus on the following areas:
Late-Stage Functionalization: A particularly attractive avenue is the development of methods for the late-stage introduction of the ethynyl (B1212043) group onto a pre-functionalized 5,6-dimethylpyrazin-2-amine (B1296103) core. This would allow for the rapid generation of a library of analogues with diverse substitution patterns.
Flow Chemistry Approaches: The use of microreactor technology could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. Continuous flow processes can allow for precise control over reaction parameters, potentially leading to higher yields and purity.
| Proposed Synthetic Approach | Potential Advantages | Key Challenges |
| Convergent Synthesis | Higher overall yields, increased modularity | Synthesis of complex fragments, optimization of coupling reactions |
| Late-Stage Ethynylation | Rapid diversification of analogues | Identification of selective and high-yielding ethynylation methods |
| Flow Chemistry | Improved safety and scalability, precise reaction control | Reactor design, handling of potential solids |
Investigation of Unconventional Reactivity Patterns
The interplay of the ethynyl and amino functionalities on the pyrazine (B50134) ring suggests a rich and potentially unconventional reactivity profile for this compound. A key study has demonstrated its utility in a copper-catalyzed tandem reaction with ethyl 2-diazoacetate to form pyrazolo[1,5-a]pyrazin-4(5H)-ones. This opens the door to exploring a wider range of transformations:
Cycloaddition Reactions: The electron-rich alkyne is a prime candidate for various cycloaddition reactions, including [3+2] cycloadditions with azides (click chemistry) to form triazoles, and [4+2] cycloadditions with suitable dienes. These reactions could be used to synthesize novel heterocyclic systems.
Metal-Catalyzed Cross-Coupling: The terminal alkyne can participate in a variety of metal-catalyzed cross-coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to create larger conjugated systems. These systems could have interesting photophysical properties.
Intramolecular Cyclizations: Under appropriate conditions, the proximate amino and ethynyl groups could undergo intramolecular cyclization to form fused heterocyclic systems. This could be a powerful strategy for the rapid construction of complex molecular architectures.
Advanced Computational Modeling for Predictive Synthesis
The application of advanced computational modeling techniques could significantly accelerate the exploration of this compound's chemistry. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:
Predict Reactivity: Computational models can be used to predict the most likely sites of reaction, the activation energies for different reaction pathways, and the structures of transition states. This can guide the design of experiments and the selection of optimal reaction conditions.
Elucidate Reaction Mechanisms: In cases where the reaction mechanism is not fully understood, computational studies can provide valuable insights into the step-by-step process of bond formation and cleavage.
Design Novel Catalysts: For metal-catalyzed reactions involving this compound, computational modeling can be used to design novel catalysts with enhanced activity and selectivity.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of reaction pathways and activation energies | Guidance for experimental design and optimization |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions | Deeper understanding of molecular stability and reactivity |
| Molecular Dynamics (MD) | Simulation of behavior in different solvent environments | Insight into solvation effects on reactivity |
Integration into Multifunctional Material Systems
The unique structural features of this compound make it a promising building block for the creation of multifunctional materials. Pyrazine derivatives are known to be used in the development of polymers and other advanced materials. lifechemicals.com
Polymer Synthesis: The terminal ethynyl group can be readily polymerized through various techniques, including Ziegler-Natta catalysis and metathesis polymerization, to produce novel conjugated polymers. The presence of the aminopyrazine unit could impart interesting electronic and photophysical properties to these materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the amino group can act as coordination sites for metal ions. This could be exploited to construct coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Functional Dyes and Pigments: The extended π-system of derivatives of this compound could lead to compounds with strong absorption and emission in the visible region of the electromagnetic spectrum. This suggests their potential use as functional dyes and pigments in a variety of applications.
Development of Sustainable Methodologies for its Production and Utilization
Future research should also prioritize the development of sustainable and environmentally friendly methods for the production and use of this compound. This aligns with the growing importance of green chemistry in the chemical industry.
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and reactions of this compound could significantly reduce its environmental footprint.
Catalytic Methods: The development of highly efficient and recyclable catalysts for the synthesis and transformations of this compound would minimize waste and improve atom economy.
Renewable Feedstocks: Investigating the possibility of synthesizing this compound or its precursors from renewable feedstocks would be a major step towards a more sustainable chemical industry. The development of greener methodologies for the synthesis of nitrogen heterocycles is a topic of considerable research interest. rsc.orgmdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
